2-(Heptyloxy)aniline

Catalog No.
S13452394
CAS No.
55792-44-4
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Heptyloxy)aniline

CAS Number

55792-44-4

Product Name

2-(Heptyloxy)aniline

IUPAC Name

2-heptoxyaniline

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h6-7,9-10H,2-5,8,11,14H2,1H3

InChI Key

WJSHCVRUYNERKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1N

2-(Heptyloxy)aniline, also known as 4-heptyloxyaniline, is an organic compound with the molecular formula C13H19NOC_{13}H_{19}NO. This compound features a heptyloxy group (a seven-carbon alkoxy chain) attached to the para position of the aniline structure, which consists of a phenyl group connected to an amino group. The presence of the heptyloxy substituent significantly influences its physical and chemical properties, making it distinct from simpler anilines.

The heptyloxy group enhances the hydrophobic character of the molecule, contributing to its solubility in organic solvents while rendering it less soluble in water. The compound can exist in various forms, including solid and liquid states depending on temperature and purity.

Typical of aromatic amines:

  • Electrophilic Substitution: The amino group is a strong electron donor, making the aromatic ring highly reactive towards electrophiles. Substituents can be introduced at ortho and para positions relative to the amino group.
  • Acylation: This compound can react with acyl chlorides to form amides, a reaction that is significant in synthetic organic chemistry.
  • Alkylation: Under certain conditions, 2-(heptyloxy)aniline can undergo alkylation reactions to form N-alkyl derivatives.
  • Diazotization: Similar to other anilines, it can be converted into diazonium salts using nitrous acid, which can subsequently undergo coupling reactions to produce azo compounds.

Several methods exist for synthesizing 2-(heptyloxy)aniline:

  • Direct Alkylation of Aniline: This method involves reacting aniline with heptyl bromide or heptyl iodide in the presence of a base such as sodium hydroxide. The reaction typically requires heating under reflux conditions.
    python
    C6H5NH2 + C7H15Br → C6H5NHC7H15 + HBr
  • Reduction of Nitro Compounds: Another approach involves the reduction of 4-heptyloxy-nitrobenzene using reducing agents like iron filings or catalytic hydrogenation.
  • Catalytic Methods: Recent studies have explored catalytic reductive amination techniques involving heptyl aldehydes and anilines under specific conditions to yield 2-(heptyloxy)aniline with high yields .

2-(Heptyloxy)aniline has potential applications in various fields:

  • Dyes and Pigments: Due to its ability to undergo electrophilic substitution, it can be utilized in synthesizing azo dyes.
  • Pharmaceuticals: Its derivatives may serve as intermediates in pharmaceutical synthesis due to their biological activity.
  • Polymer Chemistry: The compound could be used as a monomer or additive in polymer formulations, enhancing properties such as hydrophobicity.

Several compounds share structural similarities with 2-(heptyloxy)aniline:

Compound NameStructure TypeUnique Features
4-(Octyloxy)anilineAromatic AmineLonger alkoxy chain increases hydrophobicity.
4-(Dodecyloxy)anilineAromatic AmineEven longer alkoxy chain enhances solubility in non-polar solvents.
N-Methyl-4-heptyloxyanilineAromatic AmineMethyl substitution at nitrogen affects basicity.
4-(Heptyloxy)-N-methyl-anilineAromatic AmineCombination of heptyloxy and methyl groups alters reactivity.

These compounds exhibit variations in solubility, reactivity, and potential biological activities due to differences in substituent length and type. The unique heptyloxy group in 2-(heptyloxy)aniline sets it apart by providing specific properties that may be advantageous for targeted applications in materials science and medicinal chemistry.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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